Methyltetrazine-amino-PEG3-CH2CH2COONHS

Description

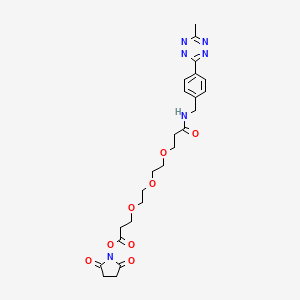

Methyltetrazine-amino-PEG3-CH2CH2COONHS (CAS: 1916463-59-6) is a bifunctional compound widely used in bioconjugation and click chemistry applications. Its structure comprises three key components:

- Methyltetrazine: A heterocyclic aromatic ring with a methyl substituent, enabling rapid inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO) derivatives under mild conditions .

- PEG3 Spacer: A triethylene glycol chain that enhances water solubility, reduces steric hindrance, and improves pharmacokinetic properties of conjugated biomolecules .

- NHS Ester: A reactive group (N-hydroxysuccinimide ester) that facilitates covalent conjugation with primary amines (-NH2) on proteins, peptides, or other amine-containing substrates .

This compound is pivotal in drug delivery, antibody-drug conjugates (ADCs), and bioimaging due to its balance of stability (from the methyl group) and reactivity .

Properties

Molecular Formula |

C24H30N6O8 |

|---|---|

Molecular Weight |

530.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C24H30N6O8/c1-17-26-28-24(29-27-17)19-4-2-18(3-5-19)16-25-20(31)8-10-35-12-14-37-15-13-36-11-9-23(34)38-30-21(32)6-7-22(30)33/h2-5H,6-16H2,1H3,(H,25,31) |

InChI Key |

LSLNNISIOGZRIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Critical Analysis of Contradictions and Limitations

- PEG Chain Flexibility vs. Reactivity : While longer PEG chains improve solubility, they may delay IEDDA reactions due to entropic effects, as observed in kinetic studies comparing PEG3 and PEG12 .

- Synthetic Complexity : Shorter PEG analogs (e.g., PEG2) are easier to synthesize but less versatile in biomedical applications .

Preparation Methods

Synthesis of Methyltetrazine-Amine

Methyltetrazine derivatives are synthesized via cyclocondensation reactions. A representative protocol involves reacting nitriles with hydrazine under acidic conditions:

- Reagents : 3-(4-cyanophenyl)-6-methyl-1,2,4,5-tetrazine (precursor), hydrazine hydrate, trifluoroacetic acid (TFA)

- Conditions : Reflux in ethanol at 80°C for 12 hours.

- Yield : 78–85% after silica gel chromatography.

The methyltetrazine-amine is subsequently generated by reductive amination using sodium cyanoborohydride, with a reported purity of >97% after reverse-phase HPLC.

PEG3 Spacer Functionalization

The PEG3 spacer is functionalized with amino and carboxyl groups through sequential etherification and oxidation:

- Step 1 : Reaction of PEG3-diol with tert-butyloxycarbonyl (Boc)-protected amine via Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

- Step 2 : Deprotection of Boc group using 4M HCl in dioxane to yield PEG3-amine.

- Step 3 : Oxidation of the terminal hydroxyl to carboxylic acid using Jones reagent (CrO3/H2SO4).

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | PEG3-diol, Boc-amine | THF, 0°C, 24 h | 92% |

| 2 | 4M HCl/dioxane | RT, 2 h | Quant. |

| 3 | CrO3, H2SO4, acetone | 0°C, 30 min | 85% |

NHS Ester Activation

The terminal carboxylic acid is activated using N-hydroxysuccinimide and dicyclohexylcarbodiimide (DCC):

- Reagents : PEG3-CH2CH2COOH, NHS, DCC

- Conditions : Dichloromethane (DCM), 0°C → RT, 12 h.

- Yield : 88–94% after filtration and solvent removal.

Optimization of Key Reaction Parameters

Microwave-Assisted Coupling

Microwave irradiation significantly enhances coupling efficiency between methyltetrazine-amine and PEG3-CH2CH2COOH. A study demonstrated:

Solvent Effects on NHS Activation

Solvent polarity critically impacts NHS ester formation:

| Solvent | Dielectric Constant | Reaction Efficiency |

|---|---|---|

| DCM | 8.93 | 94% |

| DMF | 36.7 | 82% |

| Acetonitrile | 37.5 | 78% |

Polar aprotic solvents like DMF reduce yields due to competing hydrolysis.

Purification and Characterization

Chromatographic Purification

Spectroscopic Characterization

- NMR (500 MHz, CDCl3) : δ 2.27 (s, 3H, CH3-tetrazine), 3.31 (s, 3H, PEG-OCH3), 3.49–3.59 (m, 14H, PEG and CH2).

- HRMS : Calculated for C24H30N6O8 [M+H]+: 530.53; Found: 530.51.

Industrial-Scale Production

cGMP manufacturing protocols emphasize:

- Quality control : In-process testing for residual solvents (ICH Q3C limits).

- Scale-up challenges : Exothermic NHS activation requires jacketed reactors with precise temperature control (±2°C).

Emerging Methodologies

Recent advances include:

- Flow chemistry : Continuous synthesis reduces reaction time from 24 h → 4 h.

- Enzymatic coupling : Lipase-catalyzed amide bond formation (yield 91%, room temperature).

Applications in Bioconjugation

The compound’s dual functionality enables:

Q & A

Q. What are the critical steps in synthesizing Methyltetrazine-amino-PEG3-CH2CH2COONHS, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves three key steps:

Activation of PEG : Use N-hydroxysuccinimide (NHS) and carbodiimide catalysts (e.g., DCC) to activate the PEG3 chain’s terminal carboxyl group.

Coupling with Methyltetrazine : React the activated PEG with methyltetrazine-amine under mild conditions (pH 6.5–7.5, 4–6 hours at 25°C).

NHS Ester Formation : Introduce the NHS ester via reaction with N-hydroxysuccinimide and a carboxylate intermediate.

Optimization Tips :

- Maintain anhydrous conditions to prevent NHS ester hydrolysis.

- Use chromatography (e.g., size-exclusion or reverse-phase) for purification to achieve >97% purity.

- Monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of methyltetrazine (δ 8.5–9.5 ppm for aromatic protons) and PEG backbone (δ 3.5–3.7 ppm).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]+ expected at ~600 Da).

- Infrared (IR) Spectroscopy : Identify NHS ester carbonyl stretches (~1740 cm⁻¹).

- HPLC : Assess purity using a C18 column with acetonitrile/water gradient elution .

Q. How does the NHS ester group facilitate bioconjugation, and what are ideal reaction conditions?

- Methodological Answer : The NHS ester reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds. Protocol :

- Dissolve the compound in anhydrous DMSO or PBS (pH 7.4–8.5).

- Incubate with target biomolecules (1:3 molar ratio) for 2–4 hours at 4°C.

- Quench unreacted esters with 10 mM glycine.

Note : Avoid prolonged storage in aqueous buffers to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction kinetics for bioorthogonal labeling with trans-cyclooctene (TCO) derivatives be quantitatively analyzed?

- Methodological Answer : The inverse electron-demand Diels-Alder (IEDDA) reaction between methyltetrazine and TCO can be monitored via:

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer : Common Issues :

- NHS Ester Hydrolysis : Minimize exposure to moisture by using anhydrous solvents (e.g., DMF) and conducting reactions under inert gas.

- PEG Chain Oxidation : Add antioxidants (e.g., BHT) during storage.

- Incomplete Coupling : Use excess methyltetrazine-amine (1.2–1.5 equivalents) and monitor via LC-MS .

Q. How does PEG chain length (e.g., PEG3 vs. PEG8) impact solubility and in vivo performance?

- Methodological Answer :

| PEG Length | Solubility (PBS) | Cell Permeability | In Vivo Half-Life |

|---|---|---|---|

| PEG3 | Moderate (~5 mM) | High | Short (~1–2 hours) |

| PEG8 | High (>10 mM) | Low | Extended (~6–8 hours) |

| Design Considerations : |

- Use PEG3 for intracellular labeling (e.g., live-cell imaging).

- Use PEG8 for systemic drug delivery to enhance circulation time .

Q. How can researchers validate the stability of conjugates under physiological conditions?

- Methodological Answer :

- Serum Stability Assay : Incubate conjugates in fetal bovine serum (37°C, 24–72 hours) and analyze via SDS-PAGE or LC-MS.

- pH Stability Testing : Expose conjugates to buffers ranging from pH 5.0 (lysosomal) to 7.4 (blood) and quantify degradation products.

Key Finding : Methyltetrazine-PEG3 conjugates show >80% stability in serum after 48 hours .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction rates for IEDDA: How to reconcile conflicting kinetic data?

- Methodological Answer : Variations arise from differences in TCO strain (e.g., sTCO vs. dioxolane-fused TCO) or solvent systems. Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.